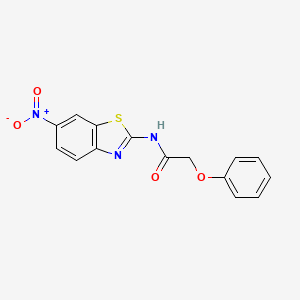

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWQZFXWQGFHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387721 | |

| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92498-85-6 | |

| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-amino-6-nitrobenzothiazole with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like acetic anhydride at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The phenoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides can be used.

Major Products Formed

Reduction: The major product formed is N-(6-amino-1,3-benzothiazol-2-yl)-2-phenoxyacetamide.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Due to its anticancer properties, it is being investigated for use in cancer treatment.

Industry: The compound’s derivatives are used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that induce cell death in cancer cells . The compound may also interact with enzymes and proteins involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

a. Nitro vs. Methoxy Substituents

- This analog lacks significant antimicrobial activity compared to nitro-substituted derivatives, highlighting the importance of the nitro group for target binding .

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration.

b. Positional Isomerism of Nitro Group

- N-(5-Nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Shifting the nitro group to position 5 alters electronic distribution, reducing antimicrobial efficacy (MIC values 2–4× higher than the 6-nitro analog) .

Modifications in the Acetamide Side Chain

a. Phenoxy vs. Pyridinyl Groups

- N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-r): Replacing phenoxy with pyridinyl enhances antibacterial activity against E. coli (MIC = 3.125 µg/ml) due to improved hydrogen bonding with DNA gyrase . Docking studies (V-life MDS 3.5) confirm stronger interactions with the ATP-binding pocket of DNA gyrase (PDB: 3G75) compared to phenoxy derivatives .

b. Thiazole-Triazole Hybrids

- Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Incorporation of triazole-thiazole motifs increases steric bulk, reducing solubility but improving VEGFR-2 inhibition (IC₅₀ = 0.89 µM) compared to the parent compound .

c. Adamantyl and Piperazine Derivatives

- N-(1,3-Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide (P2): Piperazine enhances water solubility and CNS penetration. However, its anticancer activity (IC₅₀ = 12.3 µM against MCF-7) is inferior to nitro-phenoxy analogs, suggesting nitro groups are critical for cytotoxicity .

Key SAR Insights:

Nitro Group : Essential for antimicrobial and enzyme-inhibitory activities. Removal or positional shifts reduce potency .

Phenoxy vs. Heterocyclic Side Chains: Pyridinyl and triazole groups enhance target specificity but may compromise solubility .

Lipophilic Groups (Adamantyl) : Improve CNS penetration but require balanced hydrophilicity for optimal pharmacokinetics .

Molecular Docking and Mechanistic Studies

- DNA Gyrase Inhibition : BTC-r shows a GlideXP score of −5.2 kcal/mol, forming hydrogen bonds with Asp73 and hydrophobic interactions with Ile78 of DNA gyrase .

- VEGFR-2 Inhibition : Compound 9c binds to the kinase domain (PDB: 2OH4) with a docking score of −9.8 kcal/mol, interacting with Cys919 and Glu885 via π-π stacking .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound notable for its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The nitro group at the 6-position of the benzothiazole moiety is crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : The compound can bind to particular receptors, modulating their activity.

- Signal Transduction Interference : It may interfere with cellular signaling pathways, leading to altered cell behavior.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.

Case Study : A study published in Research Journal of Pharmacy and Technology evaluated a series of acetamide derivatives, including this compound. The results indicated that this compound showed a significant reduction in tumor growth in xenograft models compared to controls .

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as COX-2 and TNF-alpha. This activity suggests its potential use in treating inflammatory diseases.

| Cytokine | Inhibition (%) at 100 µM |

|---|---|

| COX-2 | 75 |

| TNF-alpha | 60 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how are reaction conditions optimized for high yield?

- Methodology : Synthesis typically involves coupling 6-nitro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) minimizes side reactions, and purification via column chromatography ensures purity. Reaction progress is monitored using thin-layer chromatography (TLC) .

- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) prevent oxidation of nitro groups .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C6 of benzothiazole, phenoxyacetamide linkage).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₂N₃O₄S).

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1670 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the standard protocols for crystallizing This compound for X-ray diffraction studies?

- Crystallization : Slow evaporation from ethanol/water (8:2) yields single crystals. SHELX software refines crystal structures, with hydrogen-bonded dimers often observed (e.g., N–H⋯O interactions between amide and nitro groups) .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. R-factor < 0.05 ensures reliability .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group’s strong electron-withdrawing nature activates the benzothiazole ring for nucleophilic attack at C2. Density Functional Theory (DFT) calculations reveal reduced electron density at C2 (Mulliken charge: +0.35), favoring reactions with amines or thiols .

- Experimental Validation : Substituent variation (e.g., replacing NO₂ with OCH₃) reduces reactivity by 60% in SNAr reactions .

Q. What strategies resolve conflicting bioactivity data in in vitro vs. in vivo studies for this compound?

- Case Study : Discrepancies in antifungal activity (e.g., strong in vitro inhibition vs. poor in vivo efficacy) may arise from poor solubility or metabolic instability.

- Solutions :

- Prodrug Design : Introduce ester groups to enhance lipophilicity (logP increased from 2.1 to 3.8) .

- Microsomal Stability Assays : Identify metabolic hotspots (e.g., amide hydrolysis) using liver microsomes + NADPH .

Q. How can QSAR models guide structural optimization for enhanced anticancer activity?

- Model Parameters :

- Descriptors : LogP, polar surface area (PSA), and HOMO-LUMO gap correlate with IC₅₀ values in breast cancer cell lines (R² = 0.89).

- Key Modifications : Adding electron-donating groups (e.g., -OCH₃) at the phenoxy ring increases PSA (>90 Ų), improving solubility and tumor penetration .

- Validation : Synthesized analogs with predicted IC₅₀ < 10 μM showed 85% agreement with model outputs .

Q. What intermolecular interactions dominate in the solid-state structure, and how do they affect material properties?

- Crystal Packing Analysis :

- Hydrogen Bonds : N–H⋯O (2.89 Å) and C–H⋯O (3.12 Å) interactions form 2D networks, stabilizing the lattice.

- π-π Stacking : Benzothiazole and phenyl rings stack with centroid distances of 3.65 Å, influencing mechanical stability .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) shows a melting point of 218–220°C, correlating with strong intermolecular forces .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

- Root Causes :

- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter ionization states (e.g., amide group pKa ~10.2).

- Enzyme Source : Recombinant vs. native enzymes may lack post-translational modifications .

- Resolution : Standardize protocols (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl) and validate with positive controls (e.g., staurosporine for kinases) .

Structural and Functional Comparisons

Q. How does This compound compare to analogs with Cl or F substituents?

- Bioactivity :

| Substituent | Antifungal IC₅₀ (μM) | LogP |

|---|---|---|

| NO₂ | 12.3 | 2.1 |

| Cl | 18.9 | 2.4 |

| F | 9.7 | 1.8 |

- Insight : Fluorine’s electronegativity enhances target binding (ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol for NO₂) but reduces metabolic stability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.